4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Description

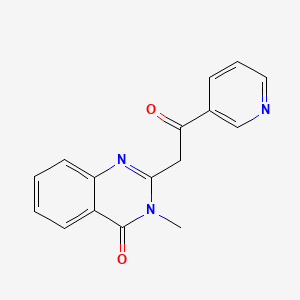

4(3H)-Quinazolinone is a heterocyclic scaffold containing two nitrogen atoms, first synthesized via the Niementowski reaction . The compound 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone features a methyl group at position 3 and a 2-oxo-2-(3-pyridinyl)ethyl substituent at position 2. Quinazolinones are widely studied for their diverse biological activities, including analgesic, anticonvulsant, and antihyperlipidemic effects .

Properties

CAS No. |

73283-38-2 |

|---|---|

Molecular Formula |

C16H13N3O2 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

3-methyl-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one |

InChI |

InChI=1S/C16H13N3O2/c1-19-15(9-14(20)11-5-4-8-17-10-11)18-13-7-3-2-6-12(13)16(19)21/h2-8,10H,9H2,1H3 |

InChI Key |

CTGBEQHKJDQHST-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)CC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives with Pyridine Dicarboxylic Anhydrides

One prominent method involves reacting 2,3-pyridine dicarboxylic anhydride with anthranilic acid or its derivatives under reflux in acetic acid to form amide intermediates, which undergo cyclodehydration to yield quinazolinones bearing pyridinyl substituents. This approach is well-documented for synthesizing 3-amino-4(3H)-quinazolinones with pyridine rings at the 2-position, which is structurally close to the target compound's side chain.

- Procedure Details:

- React 2,3-pyridine dicarboxylic anhydride with anthranilic acid in acetic acid under reflux.

- Isolate the amide intermediate, then induce cyclodehydration (often by heating or using dehydrating agents) to form the quinazolinone core.

- Further treatment with hydrazine hydrate can modify the amino group if needed.

- Yields typically range from 70% to 85%, with recrystallization from ethanol for purification.

- Characterization by IR, 1H-NMR, and elemental analysis confirms structure.

Niementowski's Synthesis

This classical method involves heating substituted anthranilic acids with formamide at elevated temperatures (~125–130°C), leading to 3,4-dihydro-4-oxoquinazoline derivatives. For compounds with methyl substitution at position 3, appropriately substituted anthranilic acids (e.g., 3-methyl anthranilic acid) are used.

Reaction of Isatoic Anhydride with Amines

Isatoic anhydride reacts readily with amines under reflux conditions (e.g., with ethyl orthoformate) to form dihydro-4-oxoquinazolines, which can be oxidized or further modified to quinazolinones.

Specific Functionalization to Introduce 3-Methyl and 2-(2-oxo-2-(3-pyridinyl)ethyl) Substituents

Introduction of the 3-Methyl Group

The methyl group at position 3 is typically introduced by starting with 3-methyl anthranilic acid or its derivatives. Alternatively, methylation reactions on the quinazolinone core can be performed post-cyclization.

Attachment of the 2-(2-oxo-2-(3-pyridinyl)ethyl) Side Chain

This side chain can be introduced via condensation reactions involving phenacyl chloride derivatives or related α-keto halides bearing the pyridinyl group:

Summary of Preparation Methods with Comparative Data

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Niementowski's Synthesis | 3-Methyl anthranilic acid + formamide | 125–130°C heating | Moderate | Simple cyclization to 3-methyl quinazolinone core |

| Pyridine Dicarboxylic Anhydride Route | 2,3-Pyridine dicarboxylic anhydride + anthranilic acid | Reflux in acetic acid | 70–85 | Direct formation of pyridinyl-substituted quinazolinone; suitable for 3-amino derivatives |

| Phenacyl Chloride Condensation | Quinazolinone + 3-pyridinyl phenacyl chloride | Reflux in ethanol | Good | Introduces 2-(2-oxo-2-(3-pyridinyl)ethyl) side chain via quinazolinium intermediate |

| Isatoic Anhydride + Amines | Isatoic anhydride + amines | Reflux with ethyl orthoformate | Good | Versatile for various substitutions; can introduce nitrogen heterocycles |

| Alkylation of Amino Quinazolinones | Aminoquinazolinone + α-halo ketones/esters | Reflux in suitable solvent | Moderate | Allows side chain modification post-cyclization |

Research Findings and Analytical Characterization

-

- IR spectra typically show characteristic carbonyl (C=O) stretching around 1640–1670 cm⁻¹.

- 1H-NMR signals for methyl groups at position 3 appear as singlets near δ 3.4–3.6 ppm.

- Pyridinyl protons resonate in the aromatic region (δ 7.5–9.0 ppm), often with distinct doublets and multiplets confirming substitution patterns.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Concluding Remarks

The synthesis of "4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-" can be effectively achieved by combining classical quinazolinone cyclization methods (such as Niementowski's synthesis or reactions involving pyridine dicarboxylic anhydrides) with strategic functionalization steps like phenacyl chloride condensation or alkylation to introduce the 2-(2-oxo-2-(3-pyridinyl)ethyl) side chain. These methods are supported by comprehensive spectroscopic and analytical data, demonstrating reliable yields and structural confirmation.

The reviewed literature spans decades of research and provides robust, reproducible protocols suitable for academic and industrial synthesis of this biologically significant compound class.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazolinone core or the pyridinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at specific positions on the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted quinazolinones, including the compound , showed potent activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts cellular processes .

Anticancer Properties

Quinazolinone derivatives have been investigated for their anticancer potential. For instance, a specific derivative of 4(3H)-quinazolinone was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that compounds like 4(3H)-quinazolinone may serve as lead compounds in the development of new anticancer agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinazolinones. In animal models, certain derivatives have been shown to reduce neuroinflammation and protect against neurodegenerative diseases. This opens avenues for further research into their use in treating conditions such as Alzheimer’s disease .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Field trials have indicated that formulations containing quinazolinone derivatives can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicide Development

Quinazolinones are also being explored for their herbicidal properties. Research has demonstrated that certain derivatives can inhibit the growth of common weeds without significantly affecting crop yield. This selective action makes them promising candidates for developing environmentally friendly herbicides .

Cosmetic Formulation

Skin Care Products

The incorporation of 4(3H)-quinazolinone into cosmetic formulations has been investigated for its potential skin benefits. Studies suggest that it may enhance skin hydration and elasticity due to its ability to penetrate the skin barrier effectively. This characteristic makes it suitable for use in anti-aging creams and moisturizers .

Stability and Efficacy Testing

Cosmetic formulations containing quinazolinones have undergone rigorous testing to assess their stability and efficacy. For example, formulations were evaluated using Box-Behnken design methodologies, which allowed researchers to optimize ingredient ratios for maximum effectiveness while ensuring product safety .

Case Studies

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The target compound’s 3-pyridinyl group (vs. 4-pyridinyl in ) may alter receptor binding due to differences in spatial orientation .

Halogenation Effects : Halogenated derivatives (e.g., 6-iodo) exhibit lipid-lowering effects, absent in the target compound, highlighting the role of electron-withdrawing groups in modulating lipid metabolism .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Anticonvulsant Activity : Analogous 2-(2-oxo-2-pyridinyl)ethyl derivatives (e.g., 2-(4-pyridinyl)) inhibit voltage-gated ion channels or modulate GABA receptors . The 3-pyridinyl variant may target similar pathways but with distinct selectivity .

- Analgesic Activity: 2-Methyl derivatives (e.g., 2-methyl-4(3H)-quinazolinone) inhibit cyclooxygenase (COX) enzymes, whereas the target compound’s pyridinyl group could introduce alternative mechanisms, such as opioid receptor modulation .

- Metabolic Stability: The 3-methyl group in the target compound may reduce oxidative metabolism, extending half-life compared to non-methylated analogs .

Biological Activity

4(3H)-Quinazolinone derivatives, including the compound 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific quinazolinone derivative, summarizing relevant research findings, case studies, and structural information.

Structural Overview

The compound 4(3H)-quinazolinone, 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)- has the following structural characteristics:

- Molecular Formula : C22H17N3O2

- SMILES : CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=NC=C4

This structure indicates a complex arrangement that contributes to its biological properties.

Antibacterial Activity

Research has identified that quinazolinone derivatives exhibit potent antibacterial properties. For instance, a study focused on various quinazolinone analogs demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to penicillin-binding proteins (PBPs), enhancing its bactericidal activity when combined with other antibiotics like piperacillin-tazobactam .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Synergistic Effect |

|---|---|---|---|

| Compound 73 | MRSA | 0.5 | Yes |

| 4(3H)-Quinazolinone | E. coli | 1.0 | No |

| 3-Methyl Derivative | K. pneumoniae | 0.75 | Yes |

Anticancer Activity

Quinazolinones have also been studied for their anticancer potential. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers. The compound A3 was particularly noted for its efficacy, with IC50 values of 10 µM for PC3 and MCF-7 cells, indicating strong growth inhibition .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Other Biological Activities

In addition to antibacterial and anticancer properties, quinazolinones have been reported to possess:

- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.

- Antifungal : Showing effectiveness against various fungal strains.

- Antidiabetic : Some derivatives have been noted for their ability to lower blood glucose levels in diabetic models .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the structural activity relationship (SAR) of quinazolinone derivatives against MRSA and highlighted the importance of specific substituents in enhancing antibacterial activity. The results indicated that modifications at the nitrogen and carbon positions significantly influenced efficacy . -

Anticancer Evaluation :

Another investigation assessed the cytotoxic effects of quinazolinone derivatives on cancer cell lines. The findings revealed that modifications to the quinazolinone core could lead to improved potency against tumor cells, suggesting a pathway for developing targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing 4(3H)-Quinazolinone derivatives?

The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions. For example, 4-quinazolinone can be reacted with ethyl chloroacetate in dried acetone under reflux conditions with potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol-water to achieve an 86% yield . Acetic acid is also a preferred solvent due to its ability to promote cyclization while maintaining moderate reaction conditions . Alternative methods include reacting anthranilic acid derivatives with acyl chlorides or primary amines in the presence of catalysts like nano-TiO₂ .

Q. How is the structural identity and purity of 3-methyl-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. NMR identifies characteristic peaks for methyl groups (δ ~2.5 ppm) and pyridinyl protons (δ ~8.0-9.0 ppm), while MS provides molecular ion peaks corresponding to the compound’s molecular weight (e.g., m/z 216.28 for simpler derivatives) . Purity is assessed via high-resolution NMR to detect impurities and confirm crystallinity .

Q. What biological activities are commonly associated with 4(3H)-quinazolinone derivatives?

These derivatives exhibit broad pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anti-acetylcholinesterase activities. For instance, thiadiazole-substituted derivatives (e.g., compound 5b ) show potent acetylcholinesterase inhibition, comparable to the reference drug donepezil . The 3-pyridinyl moiety may enhance binding to neurological targets .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 4(3H)-quinazolinone derivatives?

Yield optimization requires precise control of reaction parameters:

- Solvent selection : Acetic acid improves cyclization efficiency, while acetone minimizes side reactions during alkylation .

- Catalyst use : K₂CO₃ facilitates nucleophilic substitution in refluxing acetone .

- Temperature : Moderate reflux temperatures (60–80°C) balance reaction rate and by-product formation . Post-synthetic purification via recrystallization (e.g., ethanol-water mixtures) enhances purity and yield .

Q. How should researchers address contradictions in reported biological activities of 4(3H)-quinazolinone derivatives?

Contradictions often arise from variability in assay conditions or substituent effects. To resolve these:

- Standardize assays : Reproduce experiments under controlled conditions (e.g., pH, temperature, cell lines) .

- Evaluate substituent impact : Compare activities of derivatives with systematic structural modifications (e.g., acylated vs. alkylated 3-position groups) .

- Purity verification : Use HPLC or GC-MS to rule out impurities affecting bioactivity .

Q. What strategies are effective for designing 4(3H)-quinazolinone derivatives with enhanced target specificity?

- Functional group substitution : Introduce electron-withdrawing groups (e.g., thiadiazole at the 2-position) to improve acetylcholinesterase binding .

- Hybrid molecules : Combine quinazolinone cores with bioactive moieties (e.g., pyridinyl or morpholinyl groups) to target specific enzymes .

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents and correlate changes with activity profiles using computational docking or in vitro assays .

Q. What analytical methods are recommended for characterizing reaction intermediates and by-products?

- TLC monitoring : Track reaction progress using silica-gel plates and UV visualization .

- LC-MS : Identify intermediates and by-products via liquid chromatography coupled with mass spectrometry .

- X-ray crystallography : Resolve crystal structures of purified compounds to confirm stereochemistry, as demonstrated in studies of similar heterocycles .

Methodological Notes

- Synthesis : Prioritize reflux conditions with polar aprotic solvents (e.g., acetone) for alkylation reactions .

- Purification : Recrystallization from ethanol-water (9:1) effectively removes unreacted starting materials .

- Biological Testing : Use standardized protocols (e.g., Ellman’s assay for acetylcholinesterase inhibition) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.